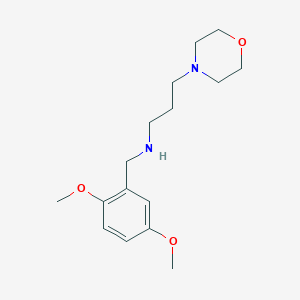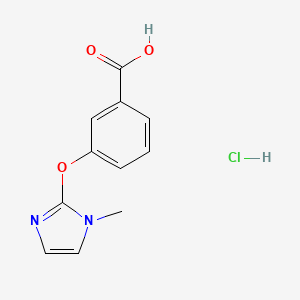![molecular formula C12H16N2O3S2 B2955852 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351619-13-0](/img/structure/B2955852.png)
8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound featuring a unique spirocyclic structure
Aplicaciones Científicas De Investigación
8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
Target of Action
The primary target of 8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is the hydrogen-potassium ATPase . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid in the stomach. By inhibiting this enzyme, the compound can effectively reduce the production of stomach acid .
Mode of Action
8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane acts as a potassium-competitive acid blocker . It inhibits acid secretion by competitively blocking the availability of potassium to the hydrogen-potassium ATPase . This results in a decrease in the production of gastric acid, which can help in the treatment of conditions like gastric ulcers and gastroesophageal reflux disease .
Biochemical Pathways
The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the hydrogen-potassium ATPase, it disrupts the final step of acid production in the stomach. This leads to a decrease in gastric acidity, which can have downstream effects on the digestion and absorption of food, as well as on the gut microbiota .
Pharmacokinetics
8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is acid stable and is rapidly absorbed whether fasting or fed, reaching peak concentration (Cmax) by 1.5–2.0 hours . It dissociates slowly from its target, with a half-life of approximately 7.7 hours . Its high pKa (>9) promotes accumulation in the canalicular space of parietal cells, where it competitively inhibits active and resting proton pumps . The compound also inhibits CYP2B6 and CYP3A4/5, which extends the metabolism of coadministered drugs such as clarithromycin .
Result of Action
The primary result of the compound’s action is a reduction in gastric acid production . This can lead to the healing of gastric and duodenal ulcers, prevention of reflux esophagitis relapse, and secondary prevention of low-dose aspirin or nonsteroidal anti-inflammatory drug-induced gastric mucosal damage . It can also be used for first and second-line Helicobacter pylori eradication therapy .
Action Environment
The action, efficacy, and stability of 8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can be influenced by various environmental factors. For instance, interindividual variability in effect exists related to dose, sex, age, and CYP2C19 . No dosage adjustments are recommended for renal or liver disease . The compound is also more potent and longer acting than traditional proton pump inhibitors, overcoming many of their perceived weaknesses .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps. One common method starts with the preparation of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid using phosphorus pentachloride . This intermediate is then reacted with a suitable spirocyclic precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce byproducts. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic molecules such as 8-oxa-2-azaspiro[4.5]decane and various pyridine-3-sulfonyl derivatives .
Uniqueness
What sets 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane apart is its unique combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications .
Propiedades
IUPAC Name |
8-pyridin-3-ylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c15-19(16,11-2-1-5-13-10-11)14-6-3-12(4-7-14)17-8-9-18-12/h1-2,5,10H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGBTGUOJVPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
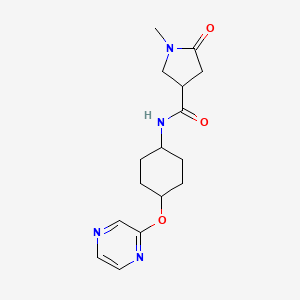
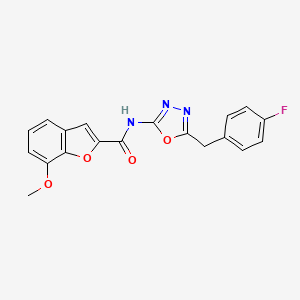
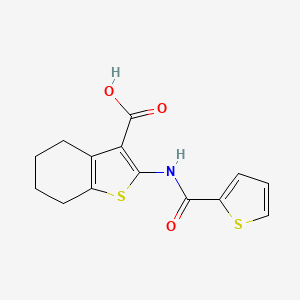
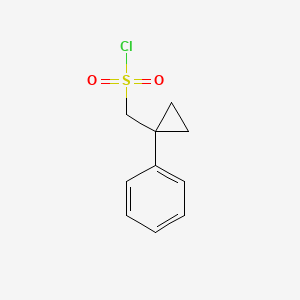
![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide](/img/structure/B2955778.png)
![N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N'-(3-methylbutyl)ethanediamide](/img/structure/B2955782.png)
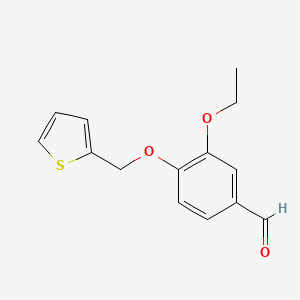
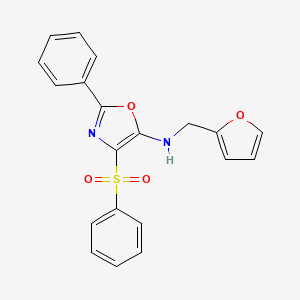
![N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2955785.png)
![4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2955787.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)
